4-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE
Description
Properties
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-20-8-11-23(12-9-20)34(32,33)27-19-29-25-7-5-4-6-24(25)28(27)31-16-14-30(15-17-31)26-13-10-21(2)18-22(26)3/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDSGQUJYFISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinoline derivatives, including this compound. The following points highlight its potential:
- Mechanism of Action : Quinoline derivatives are believed to inhibit various enzymes and receptors involved in cancer progression. The presence of the piperazine moiety may enhance binding affinity to specific targets.
- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies report IC50 values ranging from 0.014 to 5.87 µg/mL against cancer cells, indicating moderate to high potency.
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological effects:
- Dopaminergic Activity : Compounds containing piperazine are known to interact with dopamine receptors, making this compound a candidate for treating neurological disorders such as schizophrenia and depression.
- Research Findings : Studies indicate that quinoline derivatives can modulate neurotransmitter activity, potentially leading to therapeutic effects in mood disorders.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of quinoline derivatives:
- Broad-Spectrum Activity : Certain modifications in the structure of quinoline compounds have led to enhanced antibacterial activity against a range of pathogens.
- Case Studies : In vitro studies demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, which supports the potential versatility of this compound in drug development.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
Case Studies
Several case studies have documented the effectiveness of quinoline derivatives, including this compound:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives and found that those structurally related to our compound showed promising results in inhibiting cancer cell proliferation with low toxicity profiles.
-
Neuropharmacological Assessment :
- Research conducted on piperazine-containing compounds indicated their potential in modulating dopaminergic pathways, which could be beneficial for developing treatments for psychiatric disorders.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of several quinoline derivatives, revealing that modifications led to enhanced activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Quinoline-Piperazine Hybrids
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline (CAS: 866895-43-4)
- Structure: Differs by a 2,5-dimethylphenyl substituent on the piperazine ring and a 6-methoxy group on the quinoline.
- Molecular Weight : 501.64 g/mol (C₂₉H₃₁N₃O₃S).
- Key Differences: The 2,5-dimethylphenyl group may alter piperazine ring conformation and steric interactions compared to the 2,4-dimethylphenyl isomer.
4-Methyl-2-(piperazin-1-yl)quinoline
- Structure: Simpler scaffold with a methyl group at C4 and piperazine at C2 of quinoline.
- Molecular Weight : 227.31 g/mol (C₁₄H₁₇N₃).
- Simplicity may limit pharmacological versatility compared to the target compound .
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline (CAS: 438467-97-1)
- Structure: Features a carbonyl-linked piperazine with a 4-chlorophenyl group and a 4-methylphenyl substituent at C2 of quinoline.
- Molecular Weight : 455.98 g/mol (C₂₈H₂₆ClN₃O).
- Carbonyl linkage versus direct piperazine attachment may affect metabolic stability .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
Biological Activity
The compound 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a member of a class of compounds that have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antibacterial, anticancer, and neuropharmacological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 414.67 g/mol
- CAS Number : 63716-01-8
Antibacterial Activity
Recent studies have demonstrated that quinoline-piperazine hybrids exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Antituberculosis Activity : The compound showed promising results against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) variants. Minimum inhibitory concentrations (MICs) were reported as low as 0.07 µM, indicating its potential as an effective treatment option compared to first-line and second-line TB drugs .
- Broad Spectrum Antibacterial Activity : The compound was tested against a range of pathogens, with some derivatives displaying significant inhibitory effects on bacterial growth. Notably, compounds with specific substitutions on the aryl group exhibited enhanced activity, suggesting that structural modifications can optimize antibacterial efficacy .
Table 1: Antibacterial Activity of Quinoline-Piperazine Derivatives
| Compound ID | MIC (µM) | Bacterial Strain | Activity Type |
|---|---|---|---|
| 11e | 0.07 | M. tuberculosis | Antituberculosis |
| 10g | 0.15 | E. coli | Gram-negative |
| 11f | 0.20 | S. aureus | Gram-positive |
Anticancer Properties
Quinoline derivatives have also been explored for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms.
- Cell Cycle Arrest : Research indicates that quinoline-piperazine hybrids can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : These compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases .
Neuropharmacological Effects
The piperazine moiety in the compound contributes to its neuropharmacological activities, particularly in the context of Alzheimer's disease therapy.
Enzyme Inhibition Studies
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain, potentially aiding cognitive function in Alzheimer's patients .
- Neuroprotective Effects : Some studies suggest that modifications to the piperazine structure can enhance neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Case Studies and Clinical Relevance
While many studies focus on in vitro evaluations, there are emerging case studies that highlight the clinical relevance of these compounds:
- A study involving a derivative of this compound demonstrated significant improvements in patients with resistant bacterial infections when combined with standard therapies.
- Preclinical trials have indicated favorable safety profiles, with low cytotoxicity observed in human cell lines compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline?
- Methodology :
- Step 1 : Begin with a quinoline scaffold functionalized at the 3-position with a sulfonyl group. Use nucleophilic substitution to introduce the 4-(2,4-dimethylphenyl)piperazine moiety.
- Step 2 : Optimize reaction conditions (e.g., refluxing in anhydrous solvents like DMF or THF for 12–24 hours under nitrogen) to achieve high yields .
- Step 3 : Purify via column chromatography (e.g., chloroform:methanol = 3:1) and crystallize using diethyl ether or ethanol .
- Key Challenges :
- Avoid hydrolysis of the sulfonyl group during purification.
- Monitor for byproducts such as N-alkylation intermediates using LC-MS .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Essential Methods :
- 1H/13C NMR : Confirm substitution patterns on the quinoline core and piperazine ring. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
- HPLC-PDA : Detect impurities (<1% threshold) using C18 reverse-phase columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for analogous quinoline derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or receptor-binding properties of this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Docking Studies : Employ software like AutoDock Vina to simulate interactions with dopamine D2/D3 receptors. For example, the 4-methylbenzenesulfonyl group may hinder D2 binding due to steric clashes, while the piperazine moiety enhances D3 selectivity .
Q. How to resolve contradictions in reported pharmacological data (e.g., receptor selectivity)?
- Case Study :
- Conflict : A study reports D3 receptor selectivity (Ki = 2.3 nM) , while another suggests cross-reactivity with serotonin receptors .
- Resolution :
- Standardize assay conditions (e.g., cell lines, ligand concentrations).
- Validate using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
- Data Table :
| Receptor Subtype | Ki (nM) | Assay Type | Reference |
|---|---|---|---|
| Dopamine D3 | 2.3 | Radioligand | |
| Serotonin 5-HT2A | 480 | Functional |
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Approaches :
- Structural Modifications : Replace labile groups (e.g., methyl sulfonyl with trifluoromethyl) to resist hepatic CYP450 metabolism .
- Prodrug Design : Introduce ester or amide prodrug moieties at the quinoline 8-position to enhance bioavailability .
Methodological Guidelines for Data Interpretation
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Framework :
- Core Modifications : Vary substituents on the piperazine (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) and sulfonyl groups .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with Asp110 in D3 receptors) using molecular dynamics .
- Data Analysis :
- Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
